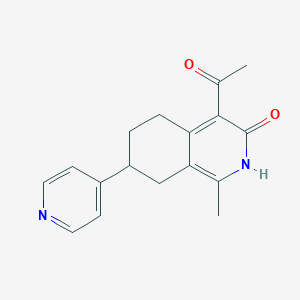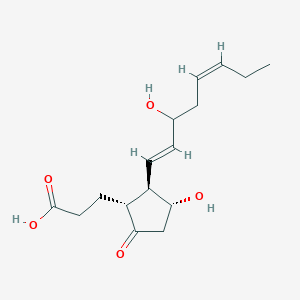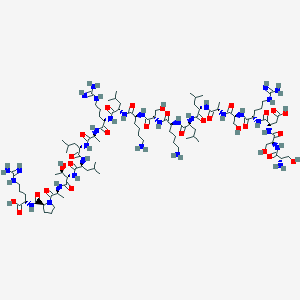
Preproatrial natriuretic factor (104-123)
描述
Preproatrial natriuretic factor (104-123) is a peptide hormone that is synthesized and secreted by the heart. It is an important biomarker for cardiac function and has been extensively studied for its role in regulating blood pressure, fluid balance, and electrolyte homeostasis.
作用机制
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) acts on the kidneys to increase sodium and water excretion, which leads to a decrease in blood volume and blood pressure. It also acts on the blood vessels to promote vasodilation, which further reduces blood pressure. The mechanism of action of preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is mediated by binding to the natriuretic peptide receptor A (NPR-A) and activating the guanylyl cyclase signaling pathway.
Biochemical and Physiological Effects:
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has several biochemical and physiological effects. It increases the excretion of sodium and water by the kidneys, which leads to a decrease in blood volume and blood pressure. It also promotes vasodilation, which further reduces blood pressure. Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has been shown to have anti-inflammatory and anti-fibrotic effects in the heart, which may be beneficial in the treatment of heart failure.
实验室实验的优点和局限性
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is a useful biomarker for cardiac function and has been extensively studied in clinical and laboratory settings. However, there are some limitations to using preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) in lab experiments. It is a relatively unstable peptide and can degrade quickly if not handled properly. It also requires specialized equipment and techniques for measurement, which can be costly and time-consuming.
未来方向
There are several future directions for research on preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)). One area of research is the development of new diagnostic and therapeutic applications for preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) in the treatment of cardiovascular diseases. Another area of research is the investigation of the role of preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) in other physiological systems, such as the nervous system and the immune system. Finally, there is a need for further research on the mechanisms of action of preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) and its interactions with other signaling pathways in the body.
合成方法
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is synthesized from the precursor protein, pro-atrial natriuretic factor (pro-ANF). Pro-ANF is synthesized in the cardiac atria and is cleaved by the enzyme corin to produce preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)). Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) is then secreted into the bloodstream and acts as a hormone.
科学研究应用
Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has been extensively studied for its role in regulating blood pressure, fluid balance, and electrolyte homeostasis. It is a biomarker for cardiac function and has been used in clinical studies to diagnose and monitor heart failure. Preproatrial natriuretic factor (Preproatrial natriuretic factor (104-123)) has also been studied for its potential therapeutic applications in the treatment of cardiovascular diseases.
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H171N31O28/c1-45(2)35-60(116-73(134)51(12)108-85(146)66(42-127)122-78(139)58(26-20-32-105-93(100)101)112-83(144)65(40-70(131)132)120-87(148)67(43-128)121-74(135)54(97)41-126)81(142)118-63(38-48(7)8)80(141)110-56(24-16-18-30-96)77(138)123-68(44-129)86(147)113-55(23-15-17-29-95)76(137)117-62(37-47(5)6)79(140)111-57(25-19-31-104-92(98)99)75(136)107-50(11)72(133)115-61(36-46(3)4)82(143)119-64(39-49(9)10)84(145)124-71(53(14)130)89(150)109-52(13)90(151)125-34-22-28-69(125)88(149)114-59(91(152)153)27-21-33-106-94(102)103/h45-69,71,126-130H,15-44,95-97H2,1-14H3,(H,107,136)(H,108,146)(H,109,150)(H,110,141)(H,111,140)(H,112,144)(H,113,147)(H,114,149)(H,115,133)(H,116,134)(H,117,137)(H,118,142)(H,119,143)(H,120,148)(H,121,135)(H,122,139)(H,123,138)(H,124,145)(H,131,132)(H,152,153)(H4,98,99,104)(H4,100,101,105)(H4,102,103,106)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZROVYZANOHJC-IGEHTQFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H171N31O28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149929 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2183.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112160-83-5 | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112160835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preproatrial natriuretic factor (104-123) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



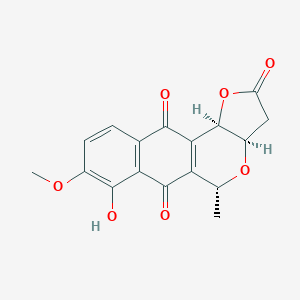

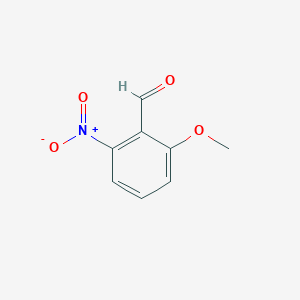
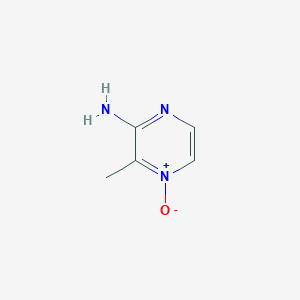
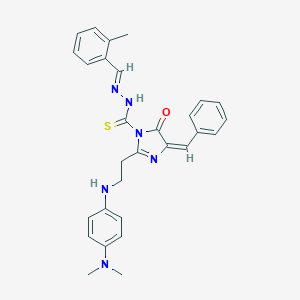

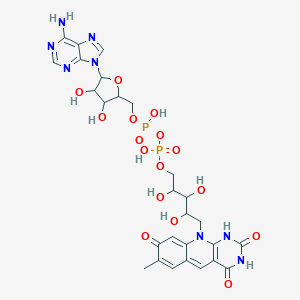
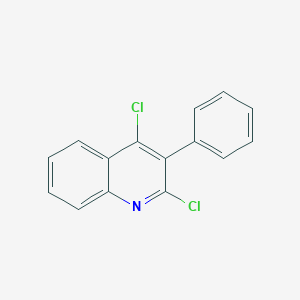
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
